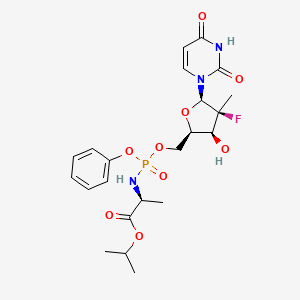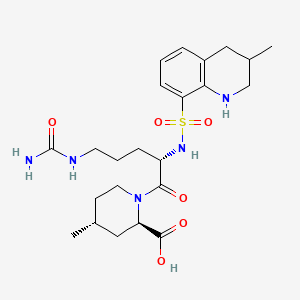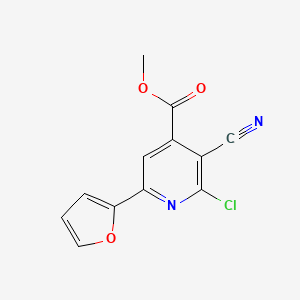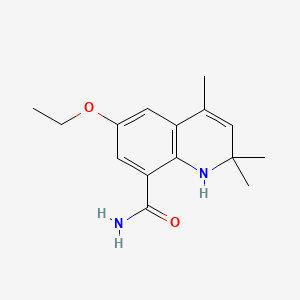
(4-Chloro-3-ethylphenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chloro-3-ethylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of the 4-chloro and 3-ethyl substituents on the phenyl ring imparts unique reactivity and selectivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-chloro-3-ethylphenyl)zinc bromide can be synthesized through the reaction of 4-chloro-3-ethylbromobenzene with zinc dust in the presence of a suitable catalyst, typically in an inert atmosphere to prevent oxidation. The reaction is usually carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-chloro-3-ethylphenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. Typical conditions involve an inert atmosphere (e.g., nitrogen or argon) and moderate temperatures ranging from 25°C to 80°C.
Major Products
The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
(4-chloro-3-ethylphenyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism by which (4-chloro-3-ethylphenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo oxidative addition to a metal catalyst, followed by transmetalation and reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and catalyst used.
Comparación Con Compuestos Similares
Similar Compounds
- (4-chlorophenyl)zinc bromide
- (3-ethylphenyl)zinc bromide
- (4-bromo-3-ethylphenyl)zinc bromide
Uniqueness
(4-chloro-3-ethylphenyl)zinc bromide is unique due to the presence of both the 4-chloro and 3-ethyl substituents on the phenyl ring. This combination imparts distinct reactivity and selectivity, making it particularly useful in specific cross-coupling reactions where other organozinc compounds may not be as effective.
Propiedades
Fórmula molecular |
C8H8BrClZn |
|---|---|
Peso molecular |
284.9 g/mol |
Nombre IUPAC |
bromozinc(1+);1-chloro-2-ethylbenzene-4-ide |
InChI |
InChI=1S/C8H8Cl.BrH.Zn/c1-2-7-5-3-4-6-8(7)9;;/h4-6H,2H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
UFNJJHNHMHPSSY-UHFFFAOYSA-M |
SMILES canónico |
CCC1=C(C=C[C-]=C1)Cl.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(2-butoxy-3-methoxyphenyl)-1-(6-hydroxypyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14886028.png)
![7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride](/img/structure/B14886042.png)




![N-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methyl}benzamide](/img/structure/B14886056.png)


![2-(piperidin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B14886064.png)
